molecular formula C14H20N2O4 B1439313 [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester CAS No. 912762-49-3

[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester

Cat. No.: B1439313
CAS No.: 912762-49-3
M. Wt: 280.32 g/mol
InChI Key: CMIMEDYNRDOONE-VBKFSLOCSA-N
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Description

[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester: is a chemical compound with a complex structure that includes a hydroxyimino group, a methoxyphenyl group, and a carbamic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the methoxyphenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity. The carbamic acid tert-butyl ester moiety provides stability and facilitates the compound’s transport within biological systems.

Comparison with Similar Compounds

    [2-Hydroxyimino-2-(4-chlorophenyl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a chloro group instead of a methoxy group.

    [2-Hydroxyimino-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester: Contains a nitro group, leading to different reactivity and applications.

    [2-Hydroxyimino-2-(4-methylphenyl)ethyl]carbamic acid tert-butyl ester: Features a methyl group, affecting its chemical properties and uses.

Uniqueness: The presence of the methoxy group in [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-5-7-11(19-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIMEDYNRDOONE-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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